molecular formula C10H7F3N2O2 B15223473 Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B15223473
M. Wt: 244.17 g/mol
InChI Key: CHWSQZGRMYULJQ-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)5-4-15-8-7(5)6(2-3-14-8)10(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWSQZGRMYULJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=CC(=C12)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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